molecular formula C11H13N3O2 B2948795 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1523092-38-7

7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2948795
CAS RN: 1523092-38-7
M. Wt: 219.244
InChI Key: ZNFUQFWYXQKVPH-UHFFFAOYSA-N
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Description

7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, also known as TH-302, is a nitrogen mustard prodrug. It belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are N-heterocyclic compounds that have a significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature . In other studies, the N-heterocyclic core has been synthesized from β-enaminone derivatives bearing aryl groups substituted with halogen atoms or methoxy groups .


Physical And Chemical Properties Analysis

The molecular formula of 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is C11H13N3O2, and its molecular weight is 219.244.

Scientific Research Applications

Regioselective Synthesis and Chemical Modifications

Regioselective Synthesis of Pyrazolopyrimidine Derivatives : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives highlights a regioselective approach, allowing for specific modifications at the 7-position. This methodology provides a foundation for developing new compounds with tailored properties, essential for further biological or chemical applications (Drev et al., 2014).

Novel Synthetic Approaches

One-Step Synthesis of Pyrazolopyrimidines : A general synthetic strategy for pyrazolo[4,3-d]pyrimidines utilizes a one-step approach, offering a straightforward path to these compounds. This method simplifies the synthesis process, making it more accessible for various research applications (N. R. Reddy et al., 2005).

Structure-Activity Relationship (SAR) Studies

Angiotensin II Receptor Antagonists : SAR studies of pyrazolo[1,5-a]pyrimidine derivatives have shown them to be potent angiotensin II (AII) receptor antagonists. Modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for enhancing in vitro and oral activities, demonstrating the potential of these compounds in medicinal chemistry (Shiota et al., 1999).

Parallel Synthesis and Library Creation

Parallel Synthesis of Pyrazolopyrimidine Derivatives : The development of a protocol for parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the efficiency of generating a diverse library of compounds. This approach is valuable for high-throughput screening in drug discovery (Ahmetaj et al., 2013).

Supramolecular Chemistry

Supramolecular Aggregation of Thiazolopyrimidines : Studies on thiazolo[3,2-a]pyrimidines reveal insights into their conformational features and supramolecular aggregation, influenced by structural modifications. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

Bioactivity Exploration

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of these compounds in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).

Future Directions

The future directions for 7-Methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and similar compounds seem promising. The significant photophysical properties of PP derivatives have attracted a great deal of attention in material science recently . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the PP core .

properties

IUPAC Name

7-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6(2)8-5-12-14-7(3)4-9(11(15)16)13-10(8)14/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFUQFWYXQKVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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